6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
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Overview
Description
6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of methoxy groups and a pyrrolidinylmethyl substituent adds to its chemical diversity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is reacted with pyrrolidine in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include quinoline derivatives, reduced isoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-(methyl)-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1-(ethyl)-3,4-dihydroisoquinoline
Uniqueness
6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is unique due to the presence of the pyrrolidinylmethyl substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
921213-21-0 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H22N2O2/c1-19-15-9-12-5-6-17-14(11-18-7-3-4-8-18)13(12)10-16(15)20-2/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
MZRCDDHRHQQTQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CN3CCCC3)OC |
Origin of Product |
United States |
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